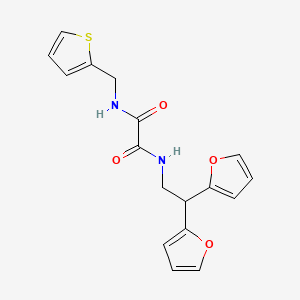

N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic oxalamide derivative characterized by its unique heterocyclic substituents: two furan-2-yl groups and a thiophen-2-ylmethyl moiety. The compound’s design leverages the electronic and steric properties of furan and thiophene rings, which may influence its solubility, metabolic stability, and receptor-binding interactions compared to other oxalamides.

Properties

IUPAC Name |

N'-[2,2-bis(furan-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c20-16(18-10-12-4-3-9-24-12)17(21)19-11-13(14-5-1-7-22-14)15-6-2-8-23-15/h1-9,13H,10-11H2,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUYANRXJXQWCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the oxalamide group may produce corresponding amines.

Scientific Research Applications

N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : S336 and S5456 feature methoxybenzyl groups (electron-donating) and pyridinyl moieties (electron-withdrawing), which enhance their flavor-enhancing properties and metabolic stability . In contrast, halogenated phenyl groups in GMC-1 (e.g., bromo, chloro) improve antimicrobial potency .

- Thiophene, a sulfur-containing heterocycle, may increase lipophilicity and influence cytochrome P450 interactions .

Flavoring Agents

16.099) are potent umami agonists with regulatory approval in Europe and the U.S. They reduce monosodium glutamate (MSG) usage in sauces, snacks, and frozen foods . Their methoxy and pyridinyl groups are critical for binding to the T1R1/T1R3 umami receptor . The target compound’s furan/thiophene substituents may alter receptor affinity, though this remains untested.

Enzyme Inhibition

- Cytochrome P450 (CYP) Inhibition: S5456 inhibits CYP3A4 by 51% at 10 µM, while S336 shows <50% inhibition across CYP isoforms .

- Soluble Epoxide Hydrolase (sEH) Inhibition : Adamantane-containing oxalamides (e.g., N1-(adamant-2-yl)-N2-(benzyloxy)oxalamide) demonstrate sEH inhibition, highlighting the role of bulky substituents in enzyme binding .

Antimicrobial Activity

GMC-series oxalamides with halogenated phenyl groups exhibit moderate antimicrobial activity, likely due to enhanced membrane penetration . The target compound’s furan/thiophene groups may offer similar advantages but require empirical validation.

Toxicological and Metabolic Profiles

- NOEL and Safety Margins: S336 has a NOEL of 100 mg/kg bw/day, providing a safety margin >33 million in Europe and the U.S. . 16.100/16.101) share this profile due to analogous metabolic pathways (e.g., hydrolysis, glucuronidation) .

- Metabolic Considerations : Thiophene rings are prone to bioactivation into reactive intermediates (e.g., thiophene-S-oxide), which may increase hepatotoxicity risks compared to S336’s pyridine group . Furan derivatives are also associated with hepatotoxicity via furan epoxidation .

Regulatory Status

S336 and analogs are approved under FEMA 4233 and JECFA guidelines .

Biological Activity

N1-(2,2-di(furan-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of furan and thiophene rings linked by an oxalamide moiety, which contributes to its distinctive chemical properties. Its molecular formula is , with a molecular weight of approximately 320.37 g/mol. The structural characteristics allow for specific interactions with biological targets, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is conducted under controlled conditions to optimize yield and purity:

-

Reagents :

- 2,2-di(furan-2-yl)ethylamine

- Thiophen-2-ylmethylamine

- Oxalyl chloride

- Solvent (e.g., dichloromethane)

-

Reaction Conditions :

- Inert atmosphere (nitrogen or argon)

- Low temperatures to prevent decomposition

- Yield Optimization : Continuous flow reactors may be employed for large-scale production to enhance efficiency.

Anticancer Potential

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis through the modulation of key signaling pathways involved in cell survival and death.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Induction of apoptosis via caspase activation |

| HCT116 (Colon) | 12.8 | Inhibition of cell cycle progression |

Anti-inflammatory Effects

In addition to its anticancer activity, this compound has shown anti-inflammatory effects in preliminary studies. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Assay Type | Result | Concentration Tested (µM) |

|---|---|---|

| Cytokine Release | Reduced IL-6 levels by 40% | 10 |

| NO Production | Inhibited by 30% | 25 |

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes : The oxalamide group can form hydrogen bonds with target proteins or enzymes, modulating their activity.

- Receptor Modulation : Its unique structure may enable it to interact with specific receptors involved in cancer progression and inflammation.

- Oxidative Stress Induction : The furan rings may contribute to the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

-

Study on MCF-7 Cells : A recent study demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, as evidenced by increased caspase activity and DNA fragmentation analysis.

- Findings : Enhanced expression of pro-apoptotic factors and reduced levels of anti-apoptotic proteins were observed.

-

Inflammatory Response in Animal Models : In vivo studies using animal models of inflammation showed that administration of the compound significantly reduced swelling and pain associated with induced arthritis.

- Results : Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.